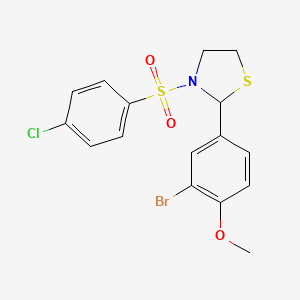![molecular formula C18H18N2OS2 B1667303 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol CAS No. 76383-13-6](/img/structure/B1667303.png)
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIR1 is a balloon inducing reagent. BIR1 triggers a spontaneous self-organizing program that leads to the formation of a 3-D balloon-shaped structure during hESC differentiation.
Scientific Research Applications
Synthesis and Spectroscopic Characterization
A study by Ermiş and Durmuş (2020) focused on the synthesis of novel thiophene-benzothiazole derivative azomethine compounds, including those similar to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol. These compounds were synthesized using microwave-assisted methods and characterized using various spectroscopic techniques. The study emphasized the solvent effects on UV-Vis absorption and conducted detailed density functional theory (DFT) studies to analyze molecular structures and properties (Ermiş & Durmuş, 2020).
Structural Studies
Yıldız et al. (2010) synthesized Schiff base compounds similar to the subject chemical and analyzed their structures through crystallography. They explored the presence of different tautomeric forms and their relation to hydrogen bonding, using techniques like FT-IR, NMR, and UV-visible spectroscopy (Yıldız et al., 2010).
Antimicrobial and Antioxidant Properties
Ekennia et al. (2017) investigated metal(II) complexes of ligands related to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol. They assessed their antimicrobial efficacy and antioxidant potential, highlighting the diverse biological activities of these compounds (Ekennia et al., 2017).
Corrosion Inhibition
Yılmaz et al. (2016) studied a compound similar to 2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol for its effectiveness as a corrosion inhibitor. They focused on its application in protecting mild steel in acidic environments, combining experimental and theoretical approaches to understand its protective mechanism (Yılmaz et al., 2016).
Photoluminescence Properties
Yıldırım and Kaya (2012) synthesized a thiazole-based Schiff base, examining its photoluminescence properties in different solvents. This research is relevant for understanding the potential application of such compounds in optoelectronic devices (Yıldırım & Kaya, 2012).
DNA Binding and Cleavage Studies
Tejaswi et al. (2016) explored the DNA binding and cleavage abilities of benzothiazole Schiff base complexes. Their research provides insights into the potential biological and therapeutic applications of these compounds (Tejaswi et al., 2016).
properties
CAS RN |
76383-13-6 |
|---|---|
Product Name |
2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol |
Molecular Formula |
C18H18N2OS2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[[2-(2-methylpropylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H18N2OS2/c1-12(2)11-22-18-20-15-8-7-14(9-17(15)23-18)19-10-13-5-3-4-6-16(13)21/h3-10,12,21H,11H2,1-2H3 |
InChI Key |
JZPGURKWXUBQLP-VXLYETTFSA-N |
SMILES |
CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Canonical SMILES |
CC(C)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Appearance |
Solid powder |
Other CAS RN |
76383-13-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BIR1; BIR1; BIR1; Balloon inducing reagent-1; Balloon inducing reagent 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)
![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)
![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)
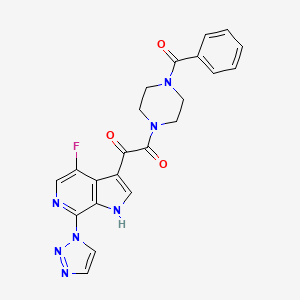
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)
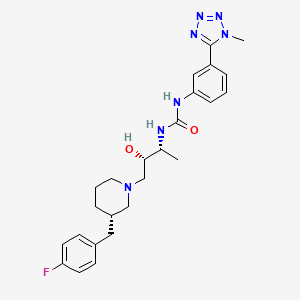
![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)
![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)
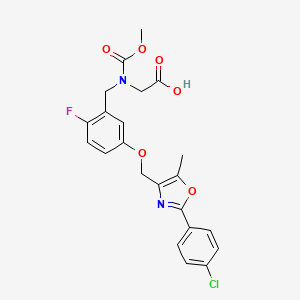
![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)
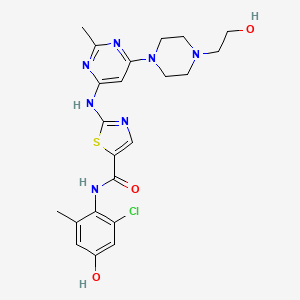
![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)
![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)
